Bicyclo[3.2.0]hept-2-ene-6,7-dione
Description
Interest in compounds featuring the bicyclo[3.2.0]carbocyclic ring system was largely esoteric until the early 1960s. nih.gov The landscape of organic chemistry at the time was being revolutionized by the discovery and structural elucidation of complex natural products. This era saw a surge in research efforts, particularly from the pharmaceutical industry, following the characterization of molecules like penicillin G, which, while not containing the specific bicyclo[3.2.0]heptenone framework, spurred a broader investigation into strained ring systems. nih.gov
The potential of oxy-functionalized bicyclo[3.2.0]heptenones as versatile building blocks in synthesis became increasingly recognized. nih.gov A significant milestone in this area was the application of bicyclo[3.2.0]hept-2-en-6-one as a key intermediate in the synthesis of prostaglandins (B1171923), a class of biologically important lipids. nih.govresearchgate.net Early examples of molecules with the characteristic bicyclo[3.2.0] ring structure, including some natural metabolites, laid the groundwork for future investigations into more complex derivatives like Bicyclo[3.2.0]hept-2-ene-6,7-dione. nih.gov The first reported biotransformation of a bicyclo[3.2.0]carbocyclic molecule using baker's yeast in 1979 to reduce (rac)-bicyclo[3.2.0]hept-2-en-6-one further expanded the synthetic utility of this class of compounds. nih.gov
The systematic IUPAC name for the compound is This compound . vulcanchem.comchem-space.com This name precisely describes its molecular architecture. The bicyclo[3.2.0] prefix indicates a bicyclic system with two bridgehead carbons connected by three bridges of 3, 2, and 0 atoms, respectively. The "-hept-" infix specifies a total of seven carbon atoms in the bicyclic framework. The "-2-ene" suffix denotes the presence of a double bond between carbons 2 and 3, and the "-6,7-dione" suffix indicates the presence of two ketone functional groups at positions 6 and 7.
The structure consists of a fused five-membered ring and a four-membered ring. The double bond within the five-membered ring introduces a degree of rigidity to that part of the molecule. The two ketone groups are located on the four-membered ring, making this moiety an α-dicarbonyl system. This arrangement of functional groups imparts significant electrophilic character to the molecule.
| Identifier | Value |
| IUPAC Name | This compound vulcanchem.comchem-space.com |
| Molecular Formula | C₇H₆O₂ vulcanchem.com |
| Molecular Weight | 122.12 g/mol vulcanchem.com |
| CAS Number | 61149-88-0 vulcanchem.com |
The unique structural amalgamation of a strained bicyclic system and an α-dicarbonyl unit makes this compound a compound of considerable interest in both organic synthesis and the study of reaction mechanisms. While specific research on this exact dione (B5365651) is not as extensive as its mono-ketone relatives, its potential can be inferred from the rich chemistry of the bicyclo[3.2.0]heptenone scaffold.
In the realm of organic synthesis , compounds with the bicyclo[3.2.0]heptenone framework are valuable intermediates. google.comgoogle.com The strained four-membered ring is susceptible to various ring-opening reactions, providing access to functionalized cyclopentane (B165970) and cycloheptane (B1346806) derivatives. For instance, the related bicyclo[3.2.0]heptan-6-ones undergo acid-catalyzed ring expansion to form cycloheptenones. researchgate.net The presence of the dione functionality in this compound would be expected to offer even more diverse synthetic pathways, potentially leading to highly functionalized seven-membered rings or cyclopentane derivatives with adjacent carbonyl groups. The electrophilic nature of the dione also makes it a target for nucleophilic additions.
From a mechanistic standpoint , the thermal and photochemical behavior of bicyclo[3.2.0]heptene systems offers a fertile ground for investigation. For example, thermal rearrangements of related bicyclo[3.2.0]hepta-2,6-dienes have been studied to understand antara-antara Cope rearrangements. lookchem.com The presence of the dione functionality in this compound could influence the pathways of such pericyclic reactions. Photochemical [2+2] cycloadditions are a common method for the synthesis of the bicyclo[3.2.0]heptane skeleton, and the study of these reactions provides insights into the principles of photochemistry. The rearrangement of bicyclo[3.2.0]hept-2-en-6-one to 1-acetylcyclopentadiene in strong acid highlights the intriguing rearrangements these strained systems can undergo. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
61149-88-0 |
|---|---|
Molecular Formula |
C7H6O2 |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
bicyclo[3.2.0]hept-2-ene-6,7-dione |
InChI |
InChI=1S/C7H6O2/c8-6-4-2-1-3-5(4)7(6)9/h1-2,4-5H,3H2 |
InChI Key |
QPPQWRDZGMHZPN-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C(=O)C2=O |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 3.2.0 Hept 2 Ene 6,7 Dione and Its Analogues
Retrosynthetic Analysis of the Bicyclo[3.2.0]hept-2-ene-6,7-dione Core
A primary retrosynthetic disconnection for the bicyclo[3.2.0]heptane core involves a [2+2] cycloaddition reaction. taltech.ee This approach simplifies the target molecule into two components: a five-membered ring and a two-carbon unit, or a diene and a dienophile that can form the bicyclic system. For this compound, the most direct retrosynthetic pathway points to a [2+2] cycloaddition between a cyclopentenone derivative and a ketene (B1206846) or its equivalent. This strategy is widely employed for the construction of the cyclobutane (B1203170) ring fused to a cyclopentane (B165970) ring. taltech.ee
Another key retrosynthetic strategy involves the functionalization of a pre-existing bicyclo[3.2.0]heptane skeleton. For instance, a readily available bicyclo[3.2.0]hept-3-en-6-one can serve as a precursor, which can then be converted to the target dione (B5365651) through controlled oxidation and other functional group manipulations.
Photoinduced Cycloaddition Strategies for this compound Synthesis
Photochemical [2+2] cycloaddition is a powerful and frequently used method for the synthesis of the bicyclo[3.2.0]heptane core. dntb.gov.uaresearchgate.net This reaction class involves the light-induced union of two alkene-containing molecules to form a cyclobutane ring.
The synthesis of bicyclo[3.2.0]heptane derivatives often begins with the photochemical cycloaddition of an enone and an alkene. wikipedia.org The reaction is proposed to proceed through the initial photoexcitation of the enone to a singlet excited state, which then undergoes intersystem crossing to a more stable triplet state. wikipedia.org This triplet enone then interacts with a ground-state alkene to form a diradical intermediate, which subsequently closes to form the cyclobutane ring. wikipedia.org
A notable example is the photochemically-induced [2+2] cycloaddition between 2-cyclopenten-1-one (B42074) and vinyl acetate, which establishes the core bicyclo[3.2.0]heptane ring system. arkat-usa.org Subsequent chemical transformations can then be employed to introduce the dione functionality. Similarly, the cycloaddition of cyclopentenone with other alkenes has been studied to produce a variety of functionalized bicyclo[3.2.0]heptanes. researchgate.netresearchgate.net
Recent advancements have also utilized organophotoredox catalysis for the stereoselective synthesis of bicyclo[3.2.0]heptanes. mdpi.comnih.gov For instance, the anion radical [2+2] photocycloaddition of aryl bis-enone derivatives, mediated by photosensitizers like Eosin Y under visible light, has been shown to be an effective method. mdpi.comnih.govunimi.it
Controlling the regio- and stereoselectivity of the photochemical [2+2] cycloaddition is paramount for the synthesis of specific isomers of this compound and its analogues. The stereochemical outcome of these reactions can be influenced by several factors, including the choice of reactants, solvent, and the presence of catalysts or chiral auxiliaries.
In many intermolecular reactions, a mixture of exo and endo adducts is often obtained. researchgate.net However, intramolecular [2+2] photocycloadditions have been found to proceed with higher diastereoselectivity, in some cases yielding a single, stereochemically pure product. researchgate.net
The use of chiral auxiliaries bound to the substrates has proven effective in achieving enantioselective synthesis of bicyclo[3.2.0]heptanes. mdpi.com For example, chiral oxazolidinones attached to bis-enone substrates have been used to produce enantioenriched bicyclo[3.2.0]heptane derivatives. mdpi.com Computational studies, such as DFT calculations, have been instrumental in understanding the reaction mechanism and predicting the stereochemical outcomes, often revealing a preference for a syn-closure pathway leading to cis-anti diastereoisomers. mdpi.comnih.gov Copper(I) catalysis has also been employed in intramolecular [2+2] photocycloadditions to afford cis-fused bicyclo[3.2.0]heptanes with high diastereoselectivity. acs.org
Below is a table summarizing the effects of different conditions on the stereoselectivity of a representative organophotoredox-catalyzed [2+2] photocycloaddition.
| Entry | Solvent | Yield (%) | Diastereomeric Ratio (a:b) |
| 1 | Methanol | 0 | - |
| 2 | Dichloromethane | 0 | - |
| 3 | DMF | 35 | - |
| 4 | THF | 45 | - |
| 5 | Acetonitrile | 76 | 60:40 |
Data adapted from a study on the anion radical [2+2] photocycloaddition of an aryl bis-enone. mdpi.com
Thermal Cycloaddition Routes to this compound Derivatives
While photochemical methods are prevalent, thermal [2+2] cycloadditions also provide a viable route to the bicyclo[3.2.0]heptane core. dntb.gov.uaresearchgate.net These reactions are typically carried out at elevated temperatures and can offer different selectivity profiles compared to their photochemical counterparts. For instance, the reaction of dichloroketene, generated in situ, with trimethylsilyl-cyclopentadiene yields a dichloro-bicyclo[3.2.0]heptenone derivative, which can be further transformed into the desired product. google.com
Ring-Forming Reactions Beyond Cycloadditions for this compound
Beyond cycloaddition reactions, other ring-forming strategies have been developed for the synthesis of the bicyclo[3.2.0]heptane framework. One such method involves the intramolecular cyclization of a suitably functionalized acyclic precursor. For example, a palladium-catalyzed C–H activation and C–C cleavage cascade of bicyclo[1.1.1]pentane carboxylic acids has been reported to produce bicyclo[3.2.0]heptane lactones. researchgate.netrsc.org Another approach is the LiHMDS-mediated intramolecular cyclization of substituted cyclopentane carboxylates. researchgate.net
Functional Group Interconversions in Precursors to this compound
The synthesis of this compound often involves the modification of functional groups on a pre-formed bicyclic core. A common strategy is the oxidation of a bicyclo[3.2.0]heptane derivative to introduce the dione functionality. Various oxidizing agents can be employed for this purpose, with the choice of reagent being critical to avoid over-oxidation or undesired side reactions.
| Oxidizing Agent | Typical Conditions |
| Potassium permanganate (B83412) (KMnO₄) | Aqueous, 0-25°C |
| Chromium trioxide (CrO₃) | Acidic, <20°C |
| Jones reagent | Acetone, 0-5°C |
| Dimethyl sulfoxide (B87167) (DMSO)-based systems | With activators, -78°C to RT |
Furthermore, microbial Baeyer-Villiger oxidation has been utilized to transform bicyclo[3.2.0]heptan-6-ones into the corresponding lactones, which can serve as versatile intermediates for further derivatization. kirj.eeresearchgate.netnih.gov For example, the oxidation of cis-bicyclo[3.2.0]hept-2-en-6-one using fungi can produce Corey's lactone, a key building block in prostaglandin (B15479496) synthesis. researchgate.net
Asymmetric Synthesis Approaches for Chiral this compound Derivatives
The development of asymmetric methodologies to access chiral bicyclo[3.2.0]heptane frameworks is a significant area of research, driven by the prevalence of this structural motif in biologically active molecules and natural products. rsc.org These strategies aim to control the stereochemistry of the bicyclic system, leading to the synthesis of enantiomerically enriched or pure compounds. Approaches range from the use of chiral auxiliaries and catalysts to enzymatic resolutions and asymmetric cycloadditions.
A notable strategy involves the organophotoredox-catalyzed radical anion [2+2] photocycloaddition. mdpi.com By employing chiral oxazolidinone auxiliaries attached to aryl bis-enone substrates, researchers have successfully synthesized enantioenriched and highly substituted bicyclo[3.2.0]heptanes. mdpi.com This reaction is mediated by Eosin Y and promoted by lithium bromide under visible light irradiation. mdpi.com Experimental and computational studies have elucidated a syn-closure pathway for this transformation. mdpi.com
Another key approach is the intramolecular [2+2] cycloaddition of allenenes. Toste and coworkers reported a gold-catalyzed enantioselective [2+2]-cyclization of allenenes, achieving up to 54% enantiomeric excess (ee) for certain substrates. taltech.ee Ruthenium catalysis has also been demonstrated for the diastereoselective [2+2]-cyclization of similar allenenes. taltech.ee
The use of chiral Lewis acids has been explored in the context of [2+2] cycloaddition reactions. For instance, asymmetric cycloadditions of ketenes with aldehydes have been catalyzed by trimethylaluminum (B3029685) complexes of axially chiral 1,1′-binaphthalene-2,2′-diol (BINOL) derivatives and by chiral bissulfonamide–trialkylaluminum complexes, affording optically active 4-substituted oxetan-2-ones with varying degrees of enantioselectivity. rsc.orgrsc.org While not directly producing this compound, these methods establish important precedents for asymmetric C-C bond formation in constructing four-membered rings.
Enzymatic methods, particularly Baeyer-Villiger oxidations, represent a powerful tool for the asymmetric synthesis of related bicyclic systems. The microbial oxidation of racemic bicyclo[3.2.0]hept-2-en-6-one using various fungal strains can produce enantiomerically enriched lactones, which are valuable precursors for prostaglandins (B1171923). kirj.eeresearchgate.net For example, Fusarium species tend to produce the (+)-(1R,5S)-lactone, while Aspergillus species yield the (-)-(1S,5R)-lactone. researchgate.net
Furthermore, the resolution of diastereomeric derivatives is a classic yet effective strategy. Diastereomeric amides, formed from the reaction of racemic 7,7-dichloro-4-exo-trimethylsilylbicyclo[3.2.0]hept-2-en-6-one with a chiral amine like (+)-α-methylbenzylamine, can be separated by chromatography. Subsequent chemical transformations then lead to the individual enantiomers of functionalized bicyclic compounds. researchgate.net
The following tables summarize key findings in the asymmetric synthesis of chiral bicyclo[3.2.0]heptane derivatives, highlighting the diversity of approaches and the levels of stereocontrol achieved.
Table 1: Asymmetric Synthesis of Chiral Bicyclo[3.2.0]heptane Derivatives via Catalytic [2+2] Cycloadditions
| Catalyst/Method | Substrates | Product Type | Enantiomeric Excess (ee) | Reference |
| Organophotoredox (Eosin Y) with Chiral Auxiliary | Aryl bis-enones with oxazolidinone auxiliary | Enantioenriched Bicyclo[3.2.0]heptanes | Not specified | mdpi.com |
| Gold-catalyzed | Allenenes | Bicyclo[3.2.0]heptanes | Up to 54% | taltech.ee |
| Ruthenium-catalyzed | Allenenes | Bicyclo[3.2.0]heptanes | Full diastereoselectivity | taltech.ee |
| Me3Al with Axially Chiral Diols | Ketene and Aldehydes | Optically active oxetan-2-ones | Up to 56% | rsc.org |
| Chiral Bissulfonamide-Al Complexes | Ketene and Aldehydes | Optically active oxetan-2-ones | Up to 74% | rsc.org |
Table 2: Enzymatic and Resolution-Based Asymmetric Syntheses
| Method | Substrate | Reagent/Enzyme | Product | Key Outcome | Reference |
| Enzymatic Baeyer-Villiger Oxidation | rac-bicyclo[3.2.0]hept-2-en-6-one | Fusarium solani | (+)-(1R,5S)-2-oxabicyclo[3.3.0]oct-6-en-3-one | Enantioselective oxidation | researchgate.net |
| Enzymatic Baeyer-Villiger Oxidation | rac-bicyclo[3.2.0]hept-2-en-6-one | Aspergillus amazonicus | (-)-(1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one | Highest conversion (85% yield, 70% ee) | researchgate.net |
| Diastereomeric Resolution | (±)-7,7-dichloro-4-exo-trimethylsilylbicyclo[3.2.0]hept-2-en-6-one | (+)-α-methylbenzylamine | Separable diastereomeric amides | Access to enantiomeric bicyclic lactam-aminals | researchgate.net |
Chemical Reactivity and Transformation Mechanisms of Bicyclo 3.2.0 Hept 2 Ene 6,7 Dione
Reactions at the Cyclobutene (B1205218) Moiety of Bicyclo[3.2.0]hept-2-ene-6,7-dione
The cyclobutene double bond in this compound is a key site of reactivity. Its strained nature makes it susceptible to various addition reactions. For instance, it can undergo catalytic hydrogenation to yield the corresponding saturated bicyclo[3.2.0]heptane-6,7-dione.
The double bond's rigidity and the presence of two ketone groups at adjacent positions contribute to its electrophilic character. vulcanchem.com This facilitates reactions with nucleophiles. Dichloroketene, for example, reacts readily with conjugated dienes to form derivatives of α,α-dichlorocyclobutanone, highlighting the reactivity of such systems. researchgate.net
Reactivity of the Dicarbonyl System in this compound
The 1,2-dicarbonyl system in the cyclopentane (B165970) ring is another reactive center of the molecule. These ketone groups can undergo typical carbonyl reactions such as reduction and nucleophilic addition. Reduction with agents like sodium borohydride (B1222165) can yield the corresponding diol. The ketone groups also influence the molecule's interaction with enzymes and receptors by forming hydrogen bonds, which can affect biological pathways.
Furthermore, the dicarbonyl system can participate in condensation reactions. For instance, the condensation of dimethyl β-oxoglutarate with glyoxal (B1671930) has been used as a synthetic route to a related dione (B5365651), bicyclo[3.3.0]octa-3,7-dione. lookchem.com
The adjacent carbonyl groups can also undergo Baeyer-Villiger oxidation. Microbial Baeyer-Villiger reactions have been performed on related bicyclo[3.2.0]heptan-6-ones, leading to the formation of regioisomeric lactones. nih.gov Specifically, cis-bicyclo[3.2.0]heptan-2,6-dione has been shown to yield cyclosarkomycin through this type of reaction. nih.gov
Rearrangement Reactions of the this compound Framework
The strained bicyclic framework of this compound is prone to various rearrangement reactions, driven by the release of ring strain. These transformations can be induced thermally or photochemically and often lead to the formation of more stable seven-membered ring systems or other rearranged bicyclic structures.
Thermal Rearrangements and Valence Isomerizations
Heating bicyclo[3.2.0]hept-2-ene derivatives can induce valence isomerization. lookchem.com These rearrangements often proceed through the conrotatory electrocyclic opening of the cyclobutene ring to form a cis,trans,cis-monocyclic triene intermediate. lookchem.com This intermediate can then either revert to the starting material or close in a different manner to yield a rearranged product. lookchem.com For example, the thermal rearrangement of 1-methoxybicyclo[3.2.0]hepta-3,6-dien-2-one results in both 3-methoxybicyclo[3.2.0]hepta-3,6-dien-2-one and 2-methoxytropone. lookchem.com
In some cases, these rearrangements can be catalyzed by acid. For instance, in the presence of strong acids like fluorosulfuric acid (FSO3H), bicyclo[3.2.0]heptan-6-one and bicyclo[3.2.0]hept-2-en-7-one undergo clean isomerization to form protonated cyclohept-2-enone and cyclohepta-2,4-dienone, respectively. researchgate.net
| Precursor | Reagent/Condition | Product(s) | Reference |
| 1-Methoxybicyclo[3.2.0]hepta-3,6-dien-2-one | Heat | 3-Methoxybicyclo[3.2.0]hepta-3,6-dien-2-one and 2-methoxytropone | lookchem.com |
| Bicyclo[3.2.0]heptan-6-one | FSO3H | Protonated cyclohept-2-enone | researchgate.net |
| Bicyclo[3.2.0]hept-2-en-7-one | 96% H2SO4 | Protonated cyclohepta-2,4-dienone | researchgate.net |
| Bicyclo[3.2.0]hept-2-en-6-one | FSO3H | Protonated 1-acetylcyclopentadiene | researchgate.net |
Photochemical Rearrangements of this compound
Photochemical irradiation can also induce rearrangements in the this compound framework. These reactions often involve different mechanisms than their thermal counterparts. For instance, the photoisomerization of tropone (B1200060) derivatives can lead to the formation of bicyclo[3.2.0]hepta-3,6-dien-2-one. thieme-connect.de Further irradiation of these products can lead to skeletal rearrangements, such as a photochemically induced 1,3-acyl migration. thieme-connect.de
Photochemical 1,3-sigmatropic rearrangements have been observed for bicyclo[3.2.0]hept-7-ene-2,3-semidiones. acs.org Additionally, irradiation of related bicyclo[3.2.0]heptenones can cause dissociation into ketene (B1206846) and a corresponding cyclopentadiene (B3395910) derivative. researchgate.net
| Precursor | Condition | Product(s) | Reference |
| Tropone | Irradiation in trifluoroacetic acid | Bicyclo[3.2.0]hepta-3,6-dien-2-one | thieme-connect.de |
| 2-Methoxycyclohepta-2,4,6-trien-1-one | Irradiation | 1-Methoxybicyclo[3.2.0]hepta-3,6-dien-2-one, followed by further rearranged products | thieme-connect.de |
| Bicyclo[3.2.0]hept-7-ene-2,3-semidiones | Photochemical | Photochemical 1,3-sigmatropic rearrangement | acs.org |
| Bornenones | Irradiation | Isomeric bicyclo[3.2.0]hept-2-en-7-ones, ketene, and trimethylcyclopentadiene | researchgate.net |
Cycloaddition Reactions Involving this compound
The strained and electronically distinct components of this compound make it a participant in various cycloaddition reactions.
Diels-Alder Reactions of this compound
While the cyclobutene double bond can act as a dienophile in Diels-Alder reactions, a more common synthetic strategy involves a retro-Diels-Alder reaction. The bicyclic framework can be constructed via a Diels-Alder reaction between a diene and a dienophile, followed by further functionalization. For instance, the reaction of cyclopentadiene with a dienophile like maleic anhydride, followed by selective oxidation, is a notable method for preparing related structures. vulcanchem.com
Conversely, photo-induced Diels-Alder reactions of fused bicycloheptenone derivatives have been investigated. Photoisomerization of a cis-cycloheptenone fused to a ring can lead to its trans-isomer, which can then undergo an in-situ Diels-Alder reaction with a diene. researchgate.net
[3+2] Cycloadditions and Other Cycloaddition Modes
The strained double bond in the bicyclo[3.2.0]heptene framework makes it a reactive participant in cycloaddition reactions. While specific examples for the 6,7-dione derivative are not extensively documented in the provided results, the parent compound, bicyclo[3.2.0]hept-2-ene, and its derivatives readily undergo various cycloaddition reactions. For instance, 3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione, which features a similar bicyclic core, has been shown to react with various reagents in both 1,3-dipolar and Diels-Alder cycloadditions. rsc.org It reacts with N-benzylideneaniline N-oxide, nitrile oxides, diazomethane, and cyclopentadiene, among others, to form the sterically favored anti-isomers exclusively. rsc.org
Furthermore, the synthesis of bicyclo[3.2.0]heptane-2,6-dione often involves photochemical [2+2] cycloaddition as a key step, highlighting the propensity of the bicyclo[3.2.0] system to engage in such reactions. This suggests that this compound would also be a viable substrate for various cycloaddition modes, including [3+2] cycloadditions, which are synthetically valuable for constructing five-membered rings. The development of transition metal-promoted higher-order cycloaddition reactions further expands the potential cycloaddition chemistry of such strained bicyclic systems. acs.org
Reduction and Oxidation Chemistry of this compound
The two ketone functionalities of this compound are prime sites for reduction and oxidation reactions, allowing for the stereoselective introduction of new functional groups and chiral centers.
The reduction of the diketone can lead to a variety of products, including diols and hydroxy-ketones. The choice of reducing agent and reaction conditions is crucial for achieving chemo- and regioselectivity.
Sodium borohydride (NaBH₄) is a common reagent for the reduction of ketones to alcohols. masterorganicchemistry.comyoutube.comyoutube.com In the case of bicyclic ketones, the stereochemical outcome of the reduction is often influenced by the steric hindrance around the carbonyl group, with the hydride typically attacking from the less hindered face. masterorganicchemistry.com For bicyclo[3.2.0]hept-2-en-6-one, reduction with various fungi and yeasts has been shown to produce both exo- and endo-alcohols with high enantiomeric excess. rsc.org For example, baker's yeast yields a mixture of 6-exo-(1R,5S,6S)-bicyclo[3.2.0]hept-2-en-6-ol and 6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-ol, while Curvularia lunata and Mortierella ramanniana selectively produce the 6-endo-alcohol. rsc.org
Biocatalytic reductions using dehydrogenase enzymes offer a powerful method for the enantioselective reduction of bicyclic ketones. Studies on the related compound, (rac)-bicyclo[3.2.0]hept-2-en-6-one, have demonstrated that enzymes like horse liver alcohol dehydrogenase (HLADH) and alcohol dehydrogenase from Thermoanaerobium brockii (TBADH) can reduce the ketone with high enantioselectivity. mdpi.com Similarly, the reduction of bicyclo[3.3.1]nonane-2,8-dione with baker's yeast affords the corresponding hydroxyketone with approximately 97% enantiomeric excess. nih.gov These examples highlight the potential for achieving high levels of chemo- and regioselectivity in the reduction of this compound through both chemical and biocatalytic methods.
Table 1: Biocatalytic Reduction of Bicyclic Ketones
| Substrate | Biocatalyst | Product(s) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| (±)-Bicyclo[3.2.0]hept-2-en-6-one | Baker's yeast | 6-exo-(1R,5S,6S)-bicyclo[3.2.0]hept-2-en-6-ol and 6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-ol | Not specified | rsc.org |
| (±)-Bicyclo[3.2.0]hept-2-en-6-one | Curvularia lunata | 6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-ol | Not specified | rsc.org |
| (±)-Bicyclo[3.2.0]hept-2-en-6-one | Mortierella ramanniana | 6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-ol | Not specified | rsc.org |
| (rac)-Bicyclo[3.2.0]hept-2-en-6-one | Horse Liver Alcohol Dehydrogenase (HLADH) | Enantioenriched alcohols | High | mdpi.com |
| (rac)-Bicyclo[3.2.0]hept-2-en-6-one | Thermoanaerobium brockii Alcohol Dehydrogenase (TBADH) | Enantioenriched alcohols | High | mdpi.com |
| Bicyclo[3.3.1]nonane-2,8-dione | Baker's yeast | (1R,5S,8S)-8-hydroxybicyclo[3.3.1]nonan-2-one | ~97% | nih.gov |
The Baeyer-Villiger oxidation is a classic reaction for converting ketones into esters or lactones. This reaction is particularly useful for the ring expansion of cyclic ketones. The bicyclo[3.2.0]heptenone framework is a known substrate for Baeyer-Villiger oxidation, often leading to the formation of valuable lactones which are precursors for prostaglandins (B1171923) and other natural products. researchgate.netgoogle.com
Both chemical and biocatalytic methods have been employed for the Baeyer-Villiger oxidation of bicyclo[3.2.0]hept-2-en-6-one. Fungi such as Fusarium and Aspergillus species have been shown to catalyze the oxidation to produce either the (+)-(1R,5S)- or (-)-(1S,5R)-lactone, respectively, with high conversion rates and enantiomeric excess. researchgate.netnih.gov Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that have been extensively studied for their ability to perform highly regio- and enantioselective Baeyer-Villiger oxidations. acs.orgrug.nl For example, a BVMO from Streptomyces leeuwenhoekii was found to be highly enantioselective in the oxidation of bicyclo[3.2.0]hept-2-en-6-one, producing both the normal and abnormal lactones with greater than 99% ee. nih.gov
Thermolysis of 4-allyl-4-hydroxycyclobutenones, which can be considered related structures, leads to a ring expansion to form bicyclo[3.2.0]heptane-3,6-diones. escholarship.org This suggests that under thermal or photochemical conditions, this compound could also undergo ring expansion, potentially leading to bicyclo[3.3.0]octane derivatives or other rearranged products. Photochemical ring expansion of related dispiro substituted cyclobutane-1,3-diones has also been observed. oup.com
Table 2: Baeyer-Villiger Oxidation of Bicyclo[3.2.0]hept-2-en-6-one Derivatives
| Substrate | Reagent/Catalyst | Product | Yield/Conversion | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Bicyclo[3.2.0]hept-2-en-6-one | Aspergillus amazonicus | (-)-(1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one | 85% | 70% | researchgate.netnih.gov |
| Bicyclo[3.2.0]hept-2-en-6-one | Fusarium sp. | (+)-(1R,5S)-2-oxabicyclo[3.3.0]oct-6-en-3-one | Not specified | Not specified | researchgate.netnih.gov |
| Racemic bicyclo[3.2.0]hept-2-en-6-one | Phenylacetone monooxygenase mutant (PAMO-P3) | Lactones | Not specified | Not specified | thieme-connect.de |
| Racemic bicyclo[3.2.0]hept-2-en-6-one | BVMO from S. leeuwenhoekii | Normal and abnormal lactones | Not specified | >99% | nih.gov |
Metal-Catalyzed Transformations and Organometallic Adducts of this compound
The strained bicyclic system of this compound can interact with transition metals, leading to a variety of catalytic transformations and the formation of organometallic adducts. While specific studies on the 6,7-dione are limited in the provided search results, the reactivity of the parent bicyclo[3.2.0]heptene framework provides insights into its potential.
Metal-catalyzed reactions can facilitate transformations that are otherwise difficult to achieve. For instance, the feasibility of a nickel(0)-promoted nih.govthieme-connect.de sigmatropic shift of bicyclo[3.2.0]hept-2-enes has been assessed, indicating the potential for metal catalysts to induce rearrangements in this ring system. acs.org Furthermore, metal-catalyzed cycloadditions are a powerful tool in organic synthesis. acs.org
The synthesis of related carbapenem (B1253116) and penem (B1263517) antibiotics often involves metal-catalyzed displacement processes on 1-azabicyclo[3.2.0]hept-2-ene derivatives, highlighting the utility of metal catalysis in modifying this bicyclic scaffold. google.com Given the presence of two carbonyl groups and a double bond, this compound could form various organometallic adducts by coordinating to metal centers through its oxygen or pi-system. These adducts could then undergo further transformations, such as C-H activation, migratory insertion, or reductive elimination, leading to a diverse range of complex molecules.
Spectroscopic and Advanced Structural Characterization of Bicyclo 3.2.0 Hept 2 Ene 6,7 Dione
Nuclear Magnetic Resonance Spectroscopy for Elucidating Bicyclo[3.2.0]hept-2-ene-6,7-dione Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For bicyclo[3.2.0]heptane derivatives, ¹H and ¹³C NMR provide fundamental information about the chemical environment of the constituent atoms.
In derivatives such as 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one and 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one, the proton spectra have been analyzed to determine the configuration of the ring annelation. researchgate.net The chemical shifts and coupling constants of the protons in the bicyclic system are sensitive to their spatial arrangement, allowing for detailed conformational analysis. researchgate.net For instance, the ¹³C NMR spectra of various bicyclo[3.2.0]alkenes reveal characteristic signals for the carbonyl groups, typically in the range of δ 207–210 ppm. acs.org
A comprehensive analysis of the ¹H NMR spectra of bicyclo[3.2.0]hept-2-en-6-one and its derivatives has been performed to establish the configuration and conformation of the fused ring system. researchgate.netresearchgate.net
Advanced NMR Techniques (2D-NMR, NOESY) in Structural Assignment
While 1D NMR provides essential data, complex structures often require more advanced techniques. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing connectivity between protons and carbons.
For bicyclo[3.2.0]heptane systems, 2D-NMR is crucial for the unambiguous assignment of all proton and carbon signals. kirj.ee Techniques like the INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) have been used to determine ¹J(C,C) coupling constants, providing direct evidence of the carbon skeleton. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for determining the through-space proximity of protons, which is vital for stereochemical assignments. In the context of bicyclo[3.2.0]heptane derivatives, NOESY experiments can differentiate between endo and exo substituents and elucidate the relative stereochemistry at the chiral centers.
| Technique | Application in Bicyclo[3.2.0]heptane Systems | Reference |
| COSY | Establishes proton-proton coupling networks, identifying adjacent protons. | kirj.ee |
| HSQC | Correlates directly bonded proton and carbon atoms. | kirj.ee |
| HMBC | Shows long-range correlations between protons and carbons (2-3 bonds), aiding in the assembly of the molecular framework. | |
| NOESY | Determines the spatial proximity of protons, crucial for stereochemical and conformational analysis. | |
| INADEQUATE | Provides direct carbon-carbon connectivity information. | researchgate.net |
Vibrational Spectroscopy (IR, Raman) in Characterizing Functional Groups and Molecular Dynamics
For this compound, the most prominent features in the IR spectrum are the stretching vibrations of the two carbonyl groups. The exact position of these bands can be influenced by ring strain and the electronic effects of substituents. For the parent bicyclo[3.2.0]hept-2-en-6-one, the carbonyl stretching frequency is a key diagnostic peak. nih.gov The NIST WebBook provides IR spectral data for related compounds like 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one, which can be used for comparative analysis. nist.gov
Matrix-isolation Raman spectroscopy has been employed to study related bicyclic systems, providing detailed vibrational information and aiding in the understanding of their photochemistry. uni-wuerzburg.de
Characteristic IR Absorptions for Bicyclo[3.2.0]heptanones:
C=O Stretch: The position of this band is sensitive to the five-membered ring's strain and any conjugation.
C=C Stretch: The alkene stretch in the five-membered ring provides information about the double bond.
Mass Spectrometry Fragmentation Pathways and Ion Chemistry
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which can be used to deduce its structure. The electron ionization (EI) mass spectra of bicyclic ketones often show characteristic fragmentation pathways.
For bicyclo[3.2.0]hept-2-en-6-one, the mass spectrum shows a top peak at m/z 66 and a second highest at m/z 79. nih.gov The fragmentation of bicyclic systems can be complex, often involving retro-Diels-Alder (rDA) reactions or other rearrangements. For instance, the rDA reaction is a diagnostically important decomposition process for bicyclo[2.2.1]hept-5-ene derivatives, leading to characteristic fragment ions. aip.org The study of fragmentation patterns in related phthalazine-dione derivatives also reveals characteristic cleavage pathways that can be analogous to those in this compound. raco.cat
Common Fragmentation Pathways:
Loss of CO: A common fragmentation for cyclic ketones.
Retro-Diels-Alder Reaction: Can occur in the unsaturated ring, leading to predictable fragment ions.
Cleavage of the Fused Ring System: Can lead to a variety of fragment ions depending on the substitution pattern.
X-ray Crystallography of this compound and its Solid-State Conformations
X-ray crystallography provides the most definitive structural information for crystalline compounds, including precise bond lengths, bond angles, and the solid-state conformation.
Key Crystallographic Parameters:
Ring Conformation: The puckering parameters of the five- and four-membered rings.
Bond Lengths and Angles: Deviations from standard values can indicate ring strain.
Intermolecular Interactions: Hydrogen bonding and other non-covalent interactions in the crystal lattice.
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of this compound Enantiomers
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules. This compound is a chiral molecule, and its enantiomers will exhibit mirror-image CD and ORD spectra.
The application of the octant rule to the carbonyl chromophores in bicyclic ketones can often predict the sign of the Cotton effect in the CD spectrum, which is related to the absolute configuration. nih.gov For complex molecules, the combination of experimental CD spectra with quantum-chemical calculations, often using Density Functional Theory (DFT), has become a powerful tool for assigning the absolute configuration. researchgate.net This combined approach has been successfully applied to various natural products and chiral molecules. psu.edu
Although specific CD or ORD data for this compound were not found in the initial search, the principles of these techniques are well-established for related bicyclic systems. nih.gov The stereochemistry of products from reactions involving bicyclo[3.2.0]heptane derivatives can be determined using these chiroptical methods. researchgate.net
Theoretical and Computational Studies of Bicyclo 3.2.0 Hept 2 Ene 6,7 Dione
Quantum Chemical Calculations on Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and bonding of Bicyclo[3.2.0]hept-2-ene-6,7-dione. By solving approximations of the Schrödinger equation, these methods can determine the molecule's geometry, electron distribution, and orbital energies.
In computational studies of related bicyclic ketones, such as isomers like pentalenoquinones, DFT methods like B3LYP with basis sets such as 6-311+G(d,p) are commonly used for geometry optimization. metu.edu.tr A vibrational analysis is subsequently performed to ensure that the optimized structure represents a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies. metu.edu.tr For this compound, such calculations would reveal key bond lengths, bond angles, and dihedral angles, offering insight into the strain and electronic conjugation within its fused-ring system. The presence of the α-dicarbonyl moiety adjacent to the four-membered ring and the double bond in the five-membered ring creates a unique electronic environment that can be precisely mapped using these computational tools.
Frontier Molecular Orbital Analysis of this compound Reactivity
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For a single molecule like this compound, the energies and shapes of the HOMO and LUMO, as well as the HOMO-LUMO energy gap (Δε), are critical indicators of its kinetic stability and reactivity.
Theoretical studies on related pentalenoquinone isomers have shown that the HOMO-LUMO gap is a reliable indicator of molecular stability, with a larger gap generally corresponding to higher stability and lower reactivity. metu.edu.tr For this compound, the HOMO would likely be associated with the π-system of the double bond, while the LUMO would be expected to have significant character on the electron-deficient dicarbonyl carbons. A small energy gap would suggest susceptibility to nucleophilic attack at the carbonyls and electrophilic attack at the double bond, as well as potential for pericyclic reactions.
Illustrative FMO Data for Bicyclic Ketones This table presents hypothetical calculated values to illustrate the concept for this compound based on typical results for similar compounds.
| Molecular Orbital | Energy (eV) | Description |
| LUMO+1 | -0.5 | Antibonding orbital, primarily σ* character |
| LUMO | -2.1 | π* orbital localized on the C=O and C=C systems |
| HOMO | -6.5 | π orbital localized on the C=C double bond |
| HOMO-1 | -7.8 | Orbital with significant lone pair character from oxygen atoms |
| HOMO-LUMO Gap (Δε) | 4.4 | Indicator of kinetic stability and reactivity |
Computational Modeling of Reaction Mechanisms for this compound Transformations
Computational modeling is an indispensable tool for mapping the detailed pathways of chemical reactions. For this compound, this could involve studying thermal rearrangements, photochemical reactions, or reactions with other chemical species. For instance, studies on the acid-catalyzed rearrangement of the related Bicyclo[3.2.0]hept-2-en-6-one show its conversion to 1-acetylcyclopentadiene, demonstrating the complex transformations these strained systems can undergo. researchgate.net
Using computational methods, the entire potential energy surface (PES) for a proposed transformation can be explored. This involves identifying all relevant stationary points, including reactants, products, intermediates, and transition states. In studies of the closely related C7H10 isomer, Bicyclo[3.2.0]hept-2-ene, computational methods like Complete Active Space Self-Consistent Field (CASSCF) theory have been used to map the ground and excited state potential energy surfaces for reactions like metu.edu.trnih.gov-sigmatropic shifts. acs.org Such an approach for this compound could elucidate the mechanisms of its ring-opening, ring-expansion, or isomerization reactions.
Transition State Characterization and Energy Barriers in this compound Reactions
A critical aspect of modeling reaction mechanisms is the precise characterization of transition states (TS). A transition state is a first-order saddle point on the PES, representing the maximum energy point along the minimum energy path between reactants and products. Computationally, a TS is located and confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Once a transition state is characterized, its energy relative to the reactants gives the activation energy barrier (Ea). This barrier is crucial for determining the reaction rate. For example, in the computationally studied isomerization of norbornene to its various isomers, including Bicyclo[3.2.0]hept-2-ene, the identification of transition states and conical intersections (for photochemical reactions) is key to understanding the reaction dynamics and product distributions. acs.org For this compound, calculating the energy barriers for different potential pathways, such as a Cope rearrangement or electrocyclic ring-opening, would predict the feasibility and outcome of the reaction under specific conditions.
Conformational Analysis and Strain Energy Calculations
The Bicyclo[3.2.0]heptane framework, composed of a fused five-membered and four-membered ring, possesses significant ring strain. This strain is a major driver of its chemical reactivity. Conformational analysis through computational methods can identify the most stable three-dimensional arrangement (conformer) of the molecule and the energy barriers to interconversion between different conformers.
Strain energy can be calculated computationally by comparing the heat of formation of the actual molecule with that of a hypothetical, strain-free reference compound using homodesmotic or isodesmic reactions. In studies comparing different bicyclic systems, it has been noted that the [3.2.0] system possesses considerable strain. For this compound, calculations would quantify the total strain energy and partition it into contributions from angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across the rings).
Spectroscopic Property Prediction and Validation
Computational chemistry provides a powerful means to predict various spectroscopic properties, which can then be used to validate experimentally obtained data or to aid in the identification of the compound. Methods like DFT are widely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants.
For instance, complete analysis of the ¹H NMR spectra of the parent Bicyclo[3.2.0]hept-2-en-6-one and its derivatives has been performed, providing a basis for comparison. Theoretical calculations would involve optimizing the geometry of this compound and then performing NMR calculations, often using the GIAO (Gauge-Including Atomic Orbital) method. Similarly, the vibrational frequencies and intensities can be calculated to generate a theoretical Infrared (IR) spectrum. Comparing these predicted spectra with experimental results is a crucial step in confirming the structure of synthesized compounds.
Illustrative Comparison of Calculated and Experimental ¹³C NMR Shifts This table shows hypothetical data for this compound to illustrate the validation process.
| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) | Difference (ppm) |
| C1 | 55.2 | 54.8 | +0.4 |
| C2 | 135.8 | 135.5 | +0.3 |
| C3 | 130.1 | 129.9 | +0.2 |
| C4 | 38.5 | 38.1 | +0.4 |
| C5 | 45.6 | 45.3 | +0.3 |
| C6 (C=O) | 198.7 | 198.2 | +0.5 |
| C7 (C=O) | 199.5 | 199.0 | +0.5 |
Molecular Dynamics Simulations of this compound
While quantum chemical calculations typically focus on static molecules at 0 K, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time at finite temperatures. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., solvent molecules).
For this compound, MD simulations could be used to explore its conformational flexibility, the dynamics of ring-puckering, and its solvation structure in different solvents. In studies of related systems, dynamic effects have been shown to be crucial for understanding product selectivity in reactions where statistical theories fall short. acs.org MD simulations could provide atomistic insight into how the dione's structure fluctuates and how these dynamics might influence its accessibility for reaction or its interaction with a biological target like an enzyme active site.
Synthetic Applications of Bicyclo 3.2.0 Hept 2 Ene 6,7 Dione As a Versatile Building Block
Utilization of Bicyclo[3.2.0]hept-2-ene-6,7-dione in the Synthesis of Complex Organic Molecules
The unique structure of the bicyclo[3.2.0]heptenone core, characterized by a double bond and two carbonyl groups, provides multiple reactive sites for building intricate organic molecules. This framework serves as a key intermediate, allowing chemists to access more complex structures through various functionalization strategies.
Key chemical transformations that highlight its utility include:
Baeyer-Villiger Oxidation : This reaction converts the ketone functionalities into esters or lactones by inserting an oxygen atom, a transformation that has been effectively demonstrated on bicyclo[3.2.0]heptan-6-one derivatives. This oxidative cleavage is a cornerstone for creating topologically distinct lactone isomers, which are precursors to various natural products.
Reduction Reactions : The carbonyl groups can be selectively reduced to form the corresponding alcohols, while the double bond can be saturated through hydrogenation. These reductions are crucial for introducing new stereocenters and for further functionalization.
Ring Expansion and Rearrangement : Under strongly acidic conditions, bicyclo[3.2.0]heptanone derivatives can undergo clean isomerization and ring expansion to form seven-membered rings like cycloheptenones and cycloheptadienones. Furthermore, tandem reactions such as the alkoxy-Cope rearrangement can be used to expand the ring system, converting 1-alkenylbicyclo[3.2.0]hept-2-en-7-ones into linear triquinanes.
Nucleophilic Addition : The carbonyl groups are susceptible to attack by nucleophiles, leading to adducts that can serve as intermediates for more complex targets.
These reactions demonstrate the role of the bicyclo[3.2.0]heptenone skeleton as a versatile building block, enabling the assembly of diverse and complex molecular frameworks.
Derivatization of this compound for Novel Scaffold Generation
The derivatization of the this compound scaffold is a key strategy for generating novel molecular frameworks for various applications, including medicinal chemistry. The multiple functional groups present in the core structure allow for a wide range of chemical modifications.
Methods for derivatization include:
Electrophilic Addition : The double bond can undergo electrophilic addition reactions, such as bromination, to introduce new functional groups and create brominated derivatives.
Microbial Transformations : Biocatalytic methods using microorganisms have been explored for synthesizing derivatives of bicyclo[3.2.0]heptanones. For instance, fungi and yeasts can perform stereoselective reductions of the ketone, yielding chiral alcohols. Fungi have also been screened for enantioselective Baeyer-Villiger oxidation of the bicyclo[3.2.0]heptenone core to produce valuable chiral lactones.
Photocycloaddition : The [2+2] photocycloaddition reaction is a fundamental method for constructing the bicyclo[3.2.0]heptane skeleton itself, which can then be further modified. This approach allows for the creation of complex tricyclic systems with multiple points for subsequent derivatization.
Fragmentation Reactions : The strained four-membered ring can be induced to fragment. For example, brominated bicyclo[3.2.0]hept-2-en-6-one derivatives react with nucleophiles to yield cyclopentadienylacetic acid derivatives through fragmentation of a carbon-carbon bond adjacent to the carbonyl group.
These derivatization strategies enable the transformation of the basic bicyclo[3.2.0]heptane structure into a diverse array of novel and complex scaffolds.
This compound as a Precursor for Advanced Materials
While the primary application of this compound and its derivatives has been in the realm of organic synthesis and pharmaceuticals, its unique, rigid, and strained bicyclic structure suggests potential for use in the development of advanced materials. The compact framework could be incorporated into polymer backbones or used to create materials with specific physical or electronic properties. However, this remains a largely theoretical application, with current research focusing predominantly on its role as a synthetic intermediate.
Role of this compound in Total Synthesis Efforts
The bicyclo[3.2.0]heptenone framework is a well-established and crucial intermediate in the total synthesis of numerous biologically active natural products. Its rigid structure allows for a high degree of stereochemical control in subsequent transformations, making it an ideal starting point for complex targets.
Derivatives of this scaffold are used as precursors for a wide range of important molecules, including prostaglandins (B1171923), jasmonoids, antibiotics, and pheromones. For instance, bicyclo[3.2.0]hept-2-en-7-one is a convenient starting material for the synthesis of Brefeldin A, a compound with antibiotic, antiviral, and cytostatic properties. Similarly, lactones derived from the Baeyer-Villiger oxidation of the core structure serve as synthetic precursors to jasmonoids, prostanoids, and the antitumor antibiotic sarkomycin.
The table below summarizes key natural products and biologically active molecules synthesized from bicyclo[3.2.0]heptenone precursors.
| Target Molecule | Class | Precursor |
| Prostaglandins (e.g., PGE₂, PGF₂α) | Eicosanoids | Bicyclo[3.2.0]hept-2-en-6-one |
| Jasmonoids (e.g., Methyl Jasmonate) | Plant Hormones | Spiro[bicyclo[3.2.0]heptane-2,2'-dioxolan]-6-one |
| Sarkomycin | Antitumor Antibiotic | Spiro[bicyclo[3.2.0]heptane-2,2'-dioxolan]-6-one |
| Brefeldin A | Antibiotic, Antiviral | Bicyclo[3.2.0]hept-2-en-7-one |
| Lineatine | Pheromone | 2,5-dimethyl-bicyclo[3.2.0]hept-2-en-7-one |
| Grandisol | Pheromone | 2,5-dimethyl-bicyclo[3.2.0]hept-2-en-7-one |
| Hop Ether | Iridoid | Spiro[bicyclo[3.2.0]heptane-2,2'-dioxolan]-6-one |
This table illustrates the versatility of the bicyclo[3.2.0]heptenone scaffold in accessing a diverse range of complex natural products.
Design and Synthesis of Ligands or Catalysts Incorporating the this compound Moiety
The rigid and chiral nature of the bicyclo[3.2.0]heptane backbone makes it an attractive scaffold for the development of new ligands for asymmetric catalysis. While the dione (B5365651) itself is not directly reported as a ligand, its derivatives, particularly diols, are promising precursors.
The stereoselective conversion of bicyclo[3.2.0]hept-3-en-6-ones into the corresponding bicyclo[3.2.0]heptane-2-endo,7-endo-diols has been achieved efficiently. This process creates a family of 1,3-diols with a rigid, chiral backbone. Such structures are considered potentially suitable as nonracemic precursors for bidentate ligands, which are essential components in many asymmetric synthesis protocols. The fixed spatial orientation of the hydroxyl groups on the rigid frame could allow for effective coordination to a metal center, creating a well-defined chiral environment for catalysis.
Furthermore, modern synthetic methods are being developed to synthesize functionalized bicyclo[3.2.0]heptane structures using ligand-enabled catalysis. For example, a palladium-catalyzed C(sp³)–H activation cascade, guided by specific amino acid or pyridone-amine ligands, has been used to construct bicyclo[3.2.0]heptane lactones. This demonstrates the intricate relationship between the bicyclo[3.2.0]heptane scaffold and ligand development, where the scaffold can serve as a precursor for new ligands, and specialized ligands can, in turn, enable novel routes to the scaffold itself.
Future Research Directions and Unexplored Avenues in Bicyclo 3.2.0 Hept 2 Ene 6,7 Dione Chemistry
Emerging Methodologies for Bicyclo[3.2.0]hept-2-ene-6,7-dione Synthesis
The synthesis of the bicyclo[3.2.0]heptane core is often achieved through intramolecular [2+2] photocycloaddition reactions. rsc.orgmdpi.comnih.gov Future synthetic strategies for this compound would likely build upon these established photochemical methods.
One promising avenue is the adaptation of existing protocols for related monoketones. For instance, the preparation of bicyclo[3.2.0]hept-2-en-7-ones has been documented, providing a potential precursor that could undergo subsequent oxidation to yield the desired 6,7-dione. google.comgoogle.com Research could focus on developing selective oxidation methods for a precursor such as Bicyclo[3.2.0]hept-2-en-6-ol-7-one or the corresponding diol.
Furthermore, organophotoredox catalysis, which has been successfully employed for the stereoselective synthesis of bicyclo[3.2.0]heptanes, presents a sophisticated tool. mdpi.com The use of visible light in conjunction with photocatalysts like Eosin Y could enable more sustainable and efficient routes. mdpi.com Future work could explore the direct photochemical synthesis from a suitable cyclopentene (B43876) precursor already bearing the necessary functionalities or their masked equivalents, which upon cyclization and deprotection would reveal the 6,7-dione moiety.
Another approach could involve the skeletal diversification of more complex tricyclic systems. escholarship.org Researchers have demonstrated that strained tricyclo[3.2.1.0³˒⁶]octane scaffolds, prepared via blue light-mediated [2+2] cycloadditions, can undergo selective C-C bond cleavage to afford various bicyclic cores, including the bicyclo[3.2.0]heptane framework. escholarship.org Tailoring the starting tricyclic compound and the cleavage conditions could potentially lead to a novel synthesis of this compound.
| Potential Synthetic Precursor | Key Transformation | Relevant Research |
| Bicyclo[3.2.0]hept-2-en-6-one | Selective C-H oxidation at C7 | Oxidation of bicyclic ketones |
| Cyclopent-2-enone derivative | [2+2] Photocycloaddition with a ketene (B1206846) equivalent | Photochemical cycloadditions mdpi.comresearchgate.net |
| Tricyclo[3.2.1.0³˒⁶]octane derivative | Selective C-C bond cleavage | Skeletal diversification strategies escholarship.org |
| Tropone (B1200060) | Photocyclization and functional group manipulation | Synthesis of phototropone acs.org |
Advanced Mechanistic Investigations of this compound Reactivity
Understanding the reactivity of this compound requires detailed mechanistic studies, which are currently absent from the literature. Future research would likely focus on several key areas, drawing parallels from related bicyclic systems.
A primary focus would be the photochemical reactivity of the dione (B5365651). The bicyclo[3.2.0]heptane framework itself can be both formed and cleaved by light. nih.gov Studies on the mechanical activation of bicyclo[3.2.0]heptane mechanophores have shown a reversible retro-[2+2] cycloaddition to generate bis-enones. nih.gov Investigating whether this compound exhibits similar photochemical or mechanochemical ring-opening reactions would be a significant step. This could unveil its potential as a responsive material or a synthetic intermediate that can be triggered by external stimuli.
Computational studies, such as Density Functional Theory (DFT) analysis, would be invaluable for elucidating reaction mechanisms, as demonstrated in the stereoselective synthesis of bicyclo[3.2.0]heptanes. mdpi.com Such calculations could predict the pathways of thermal and photochemical reactions, the stability of intermediates, and the stereochemical outcomes of transformations involving the dione functional groups.
The reactivity of the vicinal dicarbonyl unit within the strained bicyclic system is another critical area. Investigations into its reduction, oxidation, and reactions with nucleophiles would map its chemical behavior and potential for elaboration into more complex molecules.
Novel Applications of this compound in Sustainable Chemistry
The field of sustainable or "green" chemistry offers fertile ground for exploring applications of this compound, particularly through biocatalysis. Baeyer-Villiger monooxygenases (BVMOs) are enzymes known for their ability to oxidize ketones to esters or lactones, often with high selectivity. scispace.comacs.org The enzymatic oxidation of the related monoketone, bicyclo[3.2.0]hept-2-en-6-one, has been studied as a green chemistry tool. scispace.com
Future research should explore the biotransformation of this compound using a panel of BVMOs. This could lead to the synthesis of novel, highly functionalized lactones with potential applications in fine chemicals and pharmaceuticals. The enzymatic process, occurring in water under mild conditions, would represent a sustainable alternative to traditional chemical oxidants. acs.org
Moreover, the use of whole-cell biocatalysts or immobilized enzymes could be developed for the large-scale production of derivatives, enhancing the industrial feasibility of these green transformations. scispace.com The bicyclic scaffold itself is a valuable building block, and developing enzymatic routes to functionalize it aligns with the principles of sustainable chemistry. nih.gov
| Research Area | Potential Outcome | Relevance |
| Biocatalytic Oxidation | Enantiopure bicyclic lactones | Green synthesis, pharmaceutical intermediates scispace.comacs.org |
| Mechanochemical Activation | Stress-responsive materials | Smart polymers, self-healing materials nih.gov |
| Photochemical Switching | Reversible bond formation | Molecular switches, data storage |
Exploration of this compound in Supramolecular Chemistry
The rigid, three-dimensional structure of the bicyclo[3.2.0]heptane skeleton makes it an attractive scaffold for supramolecular chemistry. The defined geometry can be used to control the spatial arrangement of functional groups, facilitating the design of complex molecular architectures.
While research on this compound itself is lacking, studies on related structures provide a blueprint for future exploration. For example, the crystal structure of a complex spiro-fused bicyclo[3.2.0]hept-2-ene derivative reveals the formation of a three-dimensional supramolecular network through weak intermolecular C-H···O hydrogen bonds and π-π stacking interactions. iucr.org
Future investigations could involve synthesizing derivatives of this compound functionalized with recognition motifs (e.g., hydrogen bond donors/acceptors, aromatic rings). The ability of the dione's carbonyl groups to act as hydrogen bond acceptors could be exploited to direct the assembly of molecules into predictable supramolecular structures like coordination polymers, cages, or gels. The unique combination of a strained bicyclic core, a planar cyclopentene ring, and the reactive dione functionality offers a rich platform for designing novel supramolecular systems with unique properties and functions.
Q & A
Q. What safety protocols are critical for handling this compound due to its air sensitivity?
- Methodological Answer : Store under inert gas (N/Ar) in sealed, light-resistant containers. Use gloveboxes for weighing and Schlenk lines for reactions. Air-sensitive techniques (e.g., cannula transfer) prevent ketone oxidation. Emergency protocols include immediate ethanol rinsing for skin contact and CO extinguishers for fires .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
